4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

Conformational restriction PPARδ agonist design Azetidine linker geometry

This 4-chlorobenzothiazole-azetidine-piperazinone scaffold is a genuinely novel chemotype for PPARδ agonist programs that have exhausted the directly linked piperazinyl-benzothiazole SAR space. The rigid azetidine spacer introduces an angular geometry orthogonal to the published Shionogi series, while the 4-chloro substituent provides a halogen-bonding vector not explored in known PPARδ agonists. Unlike any commercial analog, it carries no prior bioactivity annotation, making it an ideal singleton for virtual screening and hit-to-lead libraries. Procure in parallel with the des-chloro, 6-bromo, and quinoxaline analogs to build a systematic four-compound SAR matrix.

Molecular Formula C14H15ClN4OS
Molecular Weight 322.8 g/mol
CAS No. 2549006-46-2
Cat. No. B6438255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one
CAS2549006-46-2
Molecular FormulaC14H15ClN4OS
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
InChIInChI=1S/C14H15ClN4OS/c15-10-2-1-3-11-13(10)17-14(21-11)19-6-9(7-19)18-5-4-16-12(20)8-18/h1-3,9H,4-8H2,(H,16,20)
InChIKeyMLKVTAZFNXARLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(4-Chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2549006-46-2): A Structurally Differentiated Benzothiazole-Azetidine-Piperazinone Hybrid for Medicinal Chemistry Screening


4-[1-(4-Chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2549006-46-2) is a synthetic heterocyclic compound with the molecular formula C₁₄H₁₅ClN₄OS and a molecular weight of approximately 322.8 g/mol . It belongs to the piperazine derivative class and uniquely incorporates three pharmacophoric elements: a 4-chloro-substituted 1,3-benzothiazole core, a four-membered azetidine ring as a rigid spacer, and a piperazin-2-one (ketopiperazine) moiety. This compound is chiefly utilized as a screening compound and building block in early-stage medicinal chemistry for target identification and structure-activity relationship (SAR) exploration . Unlike the extensively characterized piperidinyl/piperazinyl-benzothiazole PPARδ agonist series published by Kato et al. (Shionogi), this compound remains largely unprofiled in the public domain, with the ZINC database explicitly recording no known bioactivity data and no publications indexed in ChEMBL [1].

Why In-Class Benzothiazole-Piperazine Derivatives Cannot Substitute for 4-[1-(4-Chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one in SAR-Driven Programs


Generic substitution within the benzothiazole-piperazine compound class is scientifically unsound because SAR studies by Kato et al. (2023) demonstrate that even minor structural alterations—such as replacing a piperazine N-substituent or modifying the benzothiazole substitution pattern—produce orders-of-magnitude shifts in PPARδ potency (compound 5g EC₅₀ = 4.1 nM vs. lead compound 1 EC₅₀ = 1,600 nM) and profoundly alter subtype selectivity profiles [1]. The target compound's unique azetidine spacer introduces a rigid, angular geometry absent from the directly linked piperazinyl-benzothiazole series [2]. Additionally, the 4-chloro substitution on the benzothiazole ring creates a distinct halogen-bonding vector and electronic environment compared to the 6-bromo analog (CAS 2415490-36-5) and the des-chloro analog (CAS 2640961-87-9), which can critically influence target binding kinetics and off-target profiles . These structural features are non-interchangeable; substituting any close analog would alter the molecular recognition profile and invalidate SAR continuity.

Quantitative Differentiation Evidence for 4-[1-(4-Chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one Against Closest Structural Analogs


Azetidine Spacer Introduces a Unique Rigid Angular Geometry vs. Directly Linked Piperazinyl-Benzothiazole PPARδ Agonists

The target compound incorporates an azetidine ring as a rigid spacer between the benzothiazole core and the piperazin-2-one moiety. In contrast, the potent PPARδ agonist series reported by Kato et al. (2023) employs a direct C–N bond connection between the benzothiazole 2-position and the piperazine/pyrrolidinyl-piperidine ring system [1]. The azetidine ring enforces a non-planar, angular trajectory (bond angle ~90° at the azetidine nitrogen) that positions the piperazinone pharmacophore in a distinct spatial orientation relative to the benzothiazole plane [2]. This conformational restriction is mechanistically significant: Kato et al. demonstrated that introduction of a pyrrolidine group at the 4-position of the central piperidine ring in their series enhanced hPPARδ activity from an EC₅₀ of 1,600 nM (lead compound 1) to 3.6 nM (compound 21), underscoring the sensitivity of target engagement to spatial presentation of the terminal group [1]. The target compound's azetidine linker provides a different and currently unexplored conformational space that cannot be accessed by the directly linked piperazinyl-benzothiazole series.

Conformational restriction PPARδ agonist design Azetidine linker geometry Structure-based drug design

4-Chloro Substitution on Benzothiazole Provides a Distinct Halogen-Bonding Vector Compared to 6-Bromo and Des-Chloro Analogs

The target compound bears a chlorine atom at the 4-position of the benzothiazole ring. The closest commercially available halogen analog is 4-[1-(6-bromo-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2415490-36-5), which places bromine at the 6-position, and the des-chloro analog (CAS 2640961-87-9) which lacks halogen substitution entirely . The 4-chloro vs. 6-bromo positional difference is significant: in the 4-position, the halogen is ortho to the benzothiazole nitrogen and exerts a stronger electron-withdrawing inductive effect on the thiazole ring (σₘ for Cl ≈ +0.37 vs. σₚ ≈ +0.23), whereas 6-substitution is para to the ring-junction sulfur and exerts a different electronic influence [1]. Furthermore, chlorine at the 4-position provides a distinct σ-hole halogen-bond donor vector oriented perpendicular to the benzothiazole plane, with a C–Cl bond length of ~1.74 Å and a van der Waals radius of 1.75 Å, compared to bromine's C–Br bond length of ~1.93 Å and van der Waals radius of 1.85 Å [1]. These differences directly impact halogen-bonding interactions with protein backbone carbonyls or π-systems in binding pockets.

Halogen bonding Benzothiazole substitution pattern Structure-activity relationship Molecular recognition

Piperazin-2-one (Ketopiperazine) Moiety Offers a Hydrogen-Bond Donor/Acceptor Profile Distinct from Piperazine in Comparator PPARδ Agonists

The target compound contains a piperazin-2-one (ketopiperazine) moiety, which introduces a carbonyl group at the 2-position of the piperazine ring, creating a cyclic amide (lactam) functionality. In contrast, the highly optimized PPARδ agonist 5g (EC₅₀ = 4.1 nM) from Kato et al. (2023) features a standard piperazine ring N-substituted with a hydrophobic group, without a carbonyl [1]. The carbonyl group in piperazin-2-one serves as a hydrogen-bond acceptor (C=O), while the adjacent N–H serves as a hydrogen-bond donor. This dual H-bond capacity is absent in the tertiary amine piperazine ring of the comparator series, which can only act as an H-bond acceptor or participate in ionic interactions when protonated [2]. SAR studies on benzothiazole-piperazine derivatives have shown that the nature of substituents on the piperazine ring profoundly affects PPARδ binding, with hydrophobic groups enhancing activity [1]; the introduction of a polar carbonyl in the target compound would be expected to shift the recognition profile toward targets that favor H-bond interactions with backbone amides or side-chain residues in the binding pocket.

Hydrogen bonding Piperazinone pharmacophore Ligand-receptor interaction Medicinal chemistry design

Higher Molecular Weight and cLogP vs. Des-Chloro Analog May Favor Membrane Permeability for Intracellular Target Engagement

The target compound (MW = 322.8 g/mol) is significantly larger and more lipophilic than the des-chloro analog 4-[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2640961-87-9, MW = 288.37 g/mol), a difference of +34.4 g/mol attributable to the 4-chloro substituent . The chlorine atom contributes approximately +0.7 to +0.9 log units to the octanol-water partition coefficient (cLogP) relative to the des-chloro analog, based on the Hansch π constant for aromatic chlorine (π ≈ +0.71) [1]. This increased lipophilicity is expected to enhance passive membrane permeability, which is relevant for compounds targeting intracellular receptors such as PPARs or kinases. The 6-bromo analog (MW = 367.27 g/mol) represents the other extreme, with bromine contributing a larger π value (π ≈ +0.86) and higher molecular weight (+44.5 vs. target), which may push the compound beyond optimal drug-like property space [1]. The target compound's intermediate lipophilicity may represent a balanced profile for compounds requiring both solubility and permeability.

Physicochemical properties Lipophilicity Membrane permeability Drug-likeness

Heterocycle Identity: Benzothiazole vs. Quinoxaline Core Swap Provides Different Aromatic π-Stacking and Sulfur-Mediated Interactions

An alternative scaffold with the identical azetidine-piperazinone side chain but a different heterocyclic core is 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2549048-27-1) . The quinoxaline core is a benzopyrazine (fused benzene + pyrazine) with two nitrogen atoms, whereas benzothiazole is a fused benzene + thiazole with one nitrogen and one sulfur atom. This core swap has profound implications for molecular recognition: the benzothiazole sulfur atom can participate in unique sulfur-π interactions, chalcogen bonding, and metal coordination that are impossible with quinoxaline [1]. Additionally, the benzothiazole ring system has a different π-electron distribution and dipole moment compared to quinoxaline, altering π-stacking geometry with aromatic protein residues (Phe, Tyr, Trp) [1]. The 4-chloro substituent on the benzothiazole further differentiates the target compound from the 6-chloroquinoxaline analog, as the chlorine position relative to the heteroatoms differs between the two cores.

Heterocycle SAR Benzothiazole vs. quinoxaline π-Stacking interactions Sulfur-mediated binding

Data Scarcity Alert: Target Compound Lacks Public Bioactivity Data, Representing an Unexplored Chemical Space Opportunity—and a Validation Burden

A critical evidence dimension is the explicit absence of publicly reported bioactivity data for this compound. The ZINC database (ZINC4188103) states: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [1]. This contrasts starkly with the extensively characterized PPARδ agonist series from Shionogi, where compounds such as 5g (EC₅₀ = 4.1 nM) and 21 (EC₅₀ = 3.6 nM) have published potency, selectivity, ADME, and in vivo HDL-C elevation data [2]. For procurement decision-making, this data gap is a double-edged sword: it means the target compound offers genuine screening novelty and the opportunity to be first to establish its biological profile, but it also means that all activity expectations must be inferred from structurally related series and the compound requires full de novo biological characterization [3].

Data gap Unexplored chemical space Screening novelty Procurement risk assessment

High-Value Procurement Scenarios for 4-[1-(4-Chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one Based on Quantitative Differentiation Evidence


PPARδ Agonist Lead-Hopping Campaigns Seeking Conformationally Novel Scaffolds Beyond the Shionogi Piperazinyl-Benzothiazole Series

The target compound is ideally suited for PPARδ agonist discovery programs that have exhausted the SAR space of directly linked piperazinyl-benzothiazole derivatives. The azetidine spacer introduces a rigid angular geometry that is orthogonal to the extensively patented Shionogi chemical space, while the 4-chloro substitution provides a halogen-bonding vector not explored in the published PPARδ agonist series . Procurement is recommended for virtual screening and docking studies against the PPARδ ligand-binding domain (PDB entries referenced in Kato dissertation), followed by in vitro transactivation assays in GAL4-hPPARδ LBD reporter systems to establish initial EC₅₀ values [1].

Halogen-Bonding-Focused Fragment Elaboration Using the 4-Chlorobenzothiazole-Azetidine Core as a Privileged Scaffold

The 4-chloro substitution on the benzothiazole ring creates a geometrically well-defined σ-hole donor that can be exploited for structure-based design targeting proteins with carbonyl-rich binding pockets or complementary halogen-bond acceptor residues . The azetidine-piperazinone side chain provides synthetic handles for further derivatization. This compound can serve as a core scaffold for halogen-bonding-focused fragment growing, with the 6-bromo analog (CAS 2415490-36-5) serving as a comparator to assess the impact of halogen size and polarizability on target affinity [1].

Screening Library Diversification for Intracellular Target Panels (Kinases, Nuclear Receptors, Epigenetic Targets)

With an estimated cLogP in the intermediate range and MW = 322.8 g/mol, this compound falls within favorable drug-like property space for intracellular target engagement. Its complete lack of prior bioactivity annotation makes it a genuine novelty addition to screening decks designed to identify new chemical starting points . The piperazin-2-one amide NH and carbonyl, combined with the benzothiazole sulfur, provide a polyvalent H-bond and non-covalent interaction profile that is underexplored relative to piperazine-only analogs. Procurement is recommended as a singleton or as part of a focused benzothiazole-azetidine-piperazinone mini-library including the des-chloro, 6-bromo, and quinoxaline analogs for parallel SAR assessment [1].

Head-to-Head Comparative SAR with the Des-Chloro, 6-Bromo, and Quinoxaline Analogs to Map Halogen and Heterocycle Contributions to Target Binding

A structured procurement of the target compound alongside CAS 2640961-87-9 (des-chloro), CAS 2415490-36-5 (6-bromo), and CAS 2549048-27-1 (quinoxaline analog) enables a systematic four-compound SAR matrix to deconvolute the contributions of halogen position/identity and heterocycle composition to biological activity . This approach is recommended for academic screening centers and biotech hit-to-lead programs aiming to establish foundational SAR for the benzothiazole-azetidine-piperazinone chemotype. The PPARδ agonist data from Kato et al. (2023) provides a methodological template for assay design and data interpretation [1].

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